Muscazone

Description

Structure

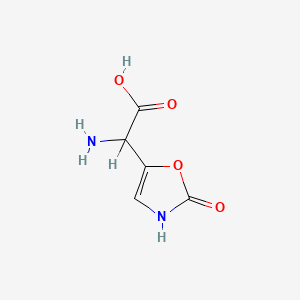

2D Structure

3D Structure

Properties

CAS No. |

2255-39-2 |

|---|---|

Molecular Formula |

C5H6N2O4 |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9) |

InChI Key |

ASBGWPLVVIASBE-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=O)N1)C(C(=O)O)N |

Canonical SMILES |

C1=C(OC(=O)N1)C(C(=O)O)N |

Other CAS No. |

2255-39-2 |

Synonyms |

muscazone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Muscazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, a naturally occurring amino acid found in trace amounts in mushrooms of the Amanita genus, is a structural isomer of the psychoactive compound ibotenic acid. Unlike its precursor, this compound exhibits significantly lower pharmacological activity. This technical guide provides a comprehensive overview of the core structural and chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical structure, physicochemical properties, and spectroscopic data, and outlines the established protocol for its synthesis. Furthermore, it explores its limited but notable biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Identification

This compound is chemically known as 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid.[1] Its structure features a five-membered oxazolone ring attached to an alpha-amino acid moiety. This arrangement distinguishes it from its isomeric precursor, ibotenic acid, which contains an isoxazole ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid[1] |

| CAS Number | 2255-39-2[1] |

| Chemical Formula | C₅H₆N₂O₄[1] |

| Molecular Weight | 158.11 g/mol [1] |

| Canonical SMILES | C1=C(OC(=O)N1)C(C(=O)O)N[2] |

| InChI Key | ASBGWPLVVIASBE-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound presents as a crystalline solid that is soluble in water.[2] Its decomposition point and UV absorption characteristics are important identifiers.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid[1] |

| Melting Point | Decomposes above 190 °C[1] |

| Solubility | Soluble in water[2] |

| UV max (pH 2-7) | 212 nm (ε ≈ 8700)[2] |

| UV max (pH 12) | 220 nm (ε ≈ 7500)[2] |

| pKa | Data not available in cited literature |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the alpha-hydrogen, the vinyl hydrogen on the oxazolone ring, and the amine protons. One source suggests characteristic peaks for the oxazole ring in the range of δ 6.8–7.2 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon in the oxazolone ring, the two sp² carbons of the oxazolone ring, and the alpha-carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: General Infrared Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) | |

| N-H stretch (amine) | 3400 - 3250 (medium) | |

| C-H stretch (sp² C-H) | ~3100 | |

| C=O stretch (lactone in oxazolone ring) | ~1760 | |

| C=O stretch (carboxylic acid) | ~1710 | |

| C=C stretch (oxazolone ring) | ~1650 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 158. A plausible fragmentation pattern would involve the loss of the carboxyl group (CO₂H, 45 Da) leading to a fragment at m/z 113, and subsequent fragmentation of the oxazolone ring.

Synthesis of this compound

This compound is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[4][5]

Experimental Protocol: Photochemical Conversion of Ibotenic Acid to this compound

While a detailed, standardized protocol is not widely published, the following procedure is based on the established photochemical transformation:

-

Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in a neutral aqueous buffer (pH 6-7). The concentration should be optimized based on the light source and reaction volume.

-

UV Irradiation: Irradiate the solution with a UV lamp. A medium-pressure mercury lamp is a suitable source. The reaction vessel should be made of quartz or another UV-transparent material.

-

Monitoring the Reaction: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the ibotenic acid spot/peak and the appearance of the this compound spot/peak will indicate the reaction's progress.

-

Isolation and Purification: Once the reaction is complete, the this compound can be isolated and purified using standard chromatographic techniques, such as column chromatography on silica gel or preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by measuring its melting point.

Caption: Experimental workflow for the photochemical synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is noted for its significantly weaker pharmacological activity compared to its precursor, ibotenic acid, and the related compound, muscimol.[6] While ibotenic acid is an agonist of NMDA glutamate receptors and muscimol is a potent GABA-A receptor agonist, the biological targets of this compound are not as well-defined.[4] It is generally considered to have negligible psychoactive properties.[2] Its primary relevance in a pharmacological context is as a less active metabolite or degradation product of ibotenic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 2255-39-2 [smolecule.com]

- 3. This compound | 2255-39-2 | Benchchem [benchchem.com]

- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 5. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

The Photochemical Synthesis of Muscazone from Ibotenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, a structural isomer of the neuroactive compound ibotenic acid, is primarily synthesized via a photochemical rearrangement reaction. This technical guide provides an in-depth overview of the synthesis of this compound from ibotenic acid, focusing on the core photochemical conversion. It details the reaction mechanism, outlines a general experimental workflow, and discusses the analytical methods for monitoring the process. While this compound itself exhibits significantly lower pharmacological activity compared to its precursor, ibotenic acid, and the related compound muscimol, understanding its formation is crucial for the comprehensive analysis of Amanita mushroom constituents and their potential degradation products. This guide consolidates available information for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ibotenic acid, a potent neurotoxin found in mushrooms of the Amanita genus, is a structural analogue of the neurotransmitter glutamate and acts as a potent agonist at N-methyl-D-aspartate (NMDA) glutamate receptors.[1] It is a precursor to two other well-known compounds: muscimol, a potent GABAA receptor agonist formed via decarboxylation, and this compound. This compound is formed through the breakdown of ibotenic acid when exposed to ultraviolet (UV) radiation.[2][3] This photochemical transformation results in the rearrangement of the isoxazole ring of ibotenic acid into a 2(3H)-oxazolone ring structure.[4]

First isolated and characterized in the 1960s, this compound's synthesis is a classic example of a photochemical rearrangement in natural product chemistry.[5][6] Compared to ibotenic acid and muscimol, this compound demonstrates markedly reduced pharmacological activity.[2][3] However, its presence in aged or improperly stored samples of ibotenic acid or Amanita extracts necessitates reliable methods for its synthesis and detection. This guide provides a detailed examination of the synthesis of this compound from ibotenic acid.

Photochemical Synthesis of this compound

The primary and most common method for synthesizing this compound is through the UV irradiation of ibotenic acid in an aqueous solution.[4] This reaction proceeds via a photochemical rearrangement.

Reaction Mechanism

The conversion of ibotenic acid to this compound is a photo-rearrangement reaction.[6] Under UV irradiation, the isoxazole ring of ibotenic acid undergoes a transformation, leading to the formation of the more stable 2(3H)-oxazolone ring of this compound. This process is analogous to a Lossen rearrangement of hydroxamic acid derivatives.[4]

Diagram of the Synthesis Pathway

Caption: Photochemical conversion of ibotenic acid to this compound.

Quantitative Data

Detailed quantitative data on the photochemical synthesis of this compound from ibotenic acid is not extensively available in recent literature. The original studies from the 1960s by Eugster, Fritz, Gagneux, and others likely contain specific yields and reaction conditions.[5][6] However, based on available information, the following table summarizes the key parameters.

| Parameter | Value / Condition | Source |

| Starting Material | Ibotenic Acid | [2][4] |

| Solvent | Aqueous Solution | [4] |

| pH | 6-7 | [4] |

| Catalyst | Ultraviolet (UV) Light | [2][3] |

| Product | This compound | [5][6] |

| Reaction Type | Photochemical Rearrangement | [4][6] |

Experimental Protocols

General Protocol for Photochemical Synthesis

-

Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in an aqueous buffer at a pH of 6-7. The concentration of the solution should be optimized based on the reaction vessel and the intensity of the UV source.

-

UV Irradiation: Place the ibotenic acid solution in a quartz reaction vessel to allow for the transmission of UV light. Irradiate the solution with a suitable UV lamp. The specific wavelength and intensity of the UV source are critical parameters that will influence the reaction rate and yield.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the quantification of the remaining ibotenic acid and the formation of this compound.

-

Product Isolation and Purification: Once the reaction has reached completion (or the desired conversion), the this compound can be isolated from the reaction mixture. This may involve techniques such as preparative chromatography to separate this compound from any unreacted ibotenic acid and other photoproducts.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

Pharmacological Activity and Signaling Pathways

This compound is consistently reported to have significantly lower pharmacological activity than both ibotenic acid and muscimol.[2][3] While ibotenic acid is a potent agonist of NMDA glutamate receptors and muscimol is a potent agonist of GABAA receptors, this compound's interaction with these and other receptors is considered minor.

Due to its low activity, a specific signaling pathway for this compound has not been extensively studied or defined. The diagram below illustrates the known pathways of the related, more active compounds to provide context for this compound's comparatively negligible effects.

Signaling Pathways of Related Compounds

References

- 1. Amanita muscaria: chemistry, biology, toxicology, and ethnomycology [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 4. This compound | 2255-39-2 | Benchchem [benchchem.com]

- 5. [The active ingredients from Amanita muscaria: ibotenic acid and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fungifun.org [fungifun.org]

From Precursor to Product: A Technical Guide to the Photochemical Conversion of Ibotenic Acid to Muscazone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the photochemical conversion of ibotenic acid into muscazone, a key transformation for researchers studying the pharmacology and chemistry of compounds found in Amanita species. This document provides a comprehensive overview of the reaction, including experimental protocols derived from available scientific literature, quantitative data, and visual representations of the underlying chemical processes.

Introduction

Ibotenic acid, a psychoactive isoxazole amino acid found in mushrooms of the Amanita genus, undergoes a fascinating photochemical rearrangement to form this compound when exposed to ultraviolet (UV) radiation.[1][2] Unlike the thermal decarboxylation of ibotenic acid which yields the more potent and well-known muscimol, this photochemical pathway results in a structural isomer with a different heterocyclic core.[1] Understanding and controlling this conversion is crucial for the isolation, characterization, and further investigation of this compound's biological activities. While this compound is reported to have weaker pharmacological activity compared to its parent compound and muscimol, its unique structure warrants further study.[2]

Reaction Pathway and Mechanism

The photochemical conversion of ibotenic acid to this compound involves the rearrangement of the isoxazole ring into an oxazolone ring system. This transformation is initiated by the absorption of UV light, which excites the ibotenic acid molecule to a higher energy state, facilitating the intramolecular rearrangement.

Below is a diagram illustrating the overall transformation:

Caption: Photochemical conversion of ibotenic acid to this compound.

Experimental Protocols

While detailed, step-by-step protocols for the photochemical synthesis of this compound are not extensively documented in readily available literature, the following general procedure can be inferred from existing information.[3] This protocol should be considered a starting point for further optimization.

Objective: To convert ibotenic acid into this compound using UV irradiation.

Materials:

-

Ibotenic acid

-

Deionized water

-

pH meter

-

UV photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Stirring plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring

Procedure:

-

Solution Preparation: Prepare an aqueous solution of ibotenic acid. The concentration should be optimized, but a starting point could be in the range of 1-10 mg/mL.

-

pH Adjustment: Adjust the pH of the ibotenic acid solution to a range of 6-7 using dilute acid or base as necessary.[3]

-

Irradiation:

-

Transfer the solution to a quartz reaction vessel equipped with a stir bar. Quartz is essential as it is transparent to a wide range of UV light.

-

Place the vessel in the UV photoreactor.

-

Irradiate the solution with a UV source. The specific wavelength and intensity of the UV light are critical parameters that require optimization. A broad-spectrum UV source or specific UV-B (280-315 nm) or UV-C (100-280 nm) lamps could be investigated.

-

Maintain constant stirring throughout the irradiation process to ensure homogenous exposure of the solution to the UV light.

-

-

Reaction Monitoring:

-

Periodically take aliquots from the reaction mixture.

-

Analyze the aliquots using HPLC or LC-MS to monitor the degradation of ibotenic acid and the formation of this compound.

-

Continue irradiation until the desired conversion is achieved or the reaction plateaus.

-

-

Isolation and Purification (Hypothetical):

-

Once the reaction is complete, the this compound can be isolated from the reaction mixture. Given its polar nature, techniques like preparative reverse-phase HPLC would be suitable for purification.

-

The purified this compound should be characterized to confirm its identity and purity.

-

Analytical Methodologies

The progress of the photochemical conversion and the purity of the final product can be assessed using various analytical techniques.

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | To monitor the reaction kinetics by separating and quantifying ibotenic acid and this compound. | Reverse-phase column (e.g., C18), mobile phase (e.g., acetonitrile/water with a buffer), UV detection at a suitable wavelength (e.g., 230 nm or 254 nm).[4][5] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of the product by providing molecular weight information and fragmentation patterns. | Coupled with an HPLC system, using an appropriate ionization source (e.g., electrospray ionization - ESI). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation of the purified this compound. | 1H NMR and 13C NMR in a suitable deuterated solvent (e.g., D2O or DMSO-d6). The proton NMR spectrum of this compound is expected to show signals for the amino group, an α-hydrogen, and a hydrogen on the oxazolone ring.[1] |

| UV-Vis Spectroscopy | To determine the UV absorption characteristics of ibotenic acid and this compound. | The UV maximum for this compound is reported to be between pH 2 and 7.[1] |

Quantitative Data

Currently, there is a notable lack of published quantitative data, such as reaction yields and quantum yields, for the photochemical conversion of ibotenic acid to this compound. The efficiency of this photochemical process is a critical parameter for its practical application in synthesis.

Quantum Yield (Φ): The quantum yield is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. The determination of the quantum yield for this reaction would require careful measurement of the photon flux of the light source and the rate of this compound formation.

Researchers are encouraged to perform quantitative studies to determine these key parameters, which will be invaluable for the scientific community.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the photochemical synthesis and analysis of this compound from ibotenic acid.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The photochemical conversion of ibotenic acid to this compound presents an intriguing area of study for chemists and pharmacologists. This guide provides a foundational understanding of the process, consolidating the currently available information. However, it is evident that further research is required to establish detailed and optimized experimental protocols and to generate the quantitative data necessary for a complete understanding of this photochemical transformation. The methodologies and analytical techniques outlined herein provide a solid framework for researchers to build upon in their exploration of this compound and its properties.

References

- 1. Buy this compound | 2255-39-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2255-39-2 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Muscazone in Amanita Species

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of muscazone in fungi of the genus Amanita. It consolidates current scientific understanding of its formation, its relationship with other psychoactive isoxazoles, and the analytical methodologies used for its study. Emphasis is placed on the prevailing view that this compound is primarily a photochemical transformation product of ibotenic acid rather than a direct enzymatic metabolite. This document summarizes quantitative data for precursor compounds, details relevant experimental protocols, and presents key pathways and workflows through specified visualizations to support advanced research and drug development endeavors.

Introduction: The Status of this compound as a Natural Product

This compound is an isoxazole derivative isolated from Amanita muscaria (the fly agaric mushroom).[1][2] While present in the mushroom, its status as a true, enzymatically produced natural product is a subject of discussion. The scientific consensus indicates that this compound is principally formed from the breakdown of ibotenic acid, another psychoactive compound abundant in the mushroom, upon exposure to ultraviolet (UV) radiation.[2][3][4] This transformation can occur photochemically, and it has been suggested that this compound could be an artifact generated during the extraction and processing of ibotenic acid.[1][5]

Pharmacologically, this compound is considered to have minor activity compared to its precursor, ibotenic acid, and the more potent derivative, muscimol.[1][3] Despite its lower activity, understanding its formation is critical for the accurate quantification of isoxazoles in Amanita species and for the development of derivatives with potential therapeutic applications. This compound has been identified in European specimens of Amanita muscaria.[2][4] The primary psychoactive constituents in Amanita species like A. muscaria and A. pantherina are ibotenic acid and muscimol.[1][6]

Quantitative Analysis of this compound and Precursor Compounds

Direct quantitative data for this compound in Amanita species is scarce in existing literature, likely due to its status as a minor and secondary product. However, extensive research has quantified its direct precursor, ibotenic acid, and the related primary psychoactive compound, muscimol. The concentration of these compounds varies significantly based on the mushroom's region, season, and developmental stage.[4] For instance, spring and summer specimens of A. muscaria have been reported to contain up to ten times more ibotenic acid and muscimol than those collected in autumn.[4]

The following table summarizes available quantitative data for the key isoxazole compounds in Amanita muscaria. The concentration of this compound is directly related to the concentration of ibotenic acid and the specimen's exposure to UV light.

| Compound | Species | Concentration (% w/w) | Notes | Reference(s) |

| Ibotenic Acid | Amanita muscaria | 0.03% - 0.04% | Precursor to muscimol and this compound. | [7][8] |

| Muscimol | Amanita muscaria | 0.01% - 0.02% | Primary psychoactive compound, formed from the decarboxylation of ibotenic acid. | [7][8] |

| Muscarine | Amanita muscaria | 0.01% - 0.02% | A different class of alkaloid with primarily autonomic effects. | [7][8] |

| This compound | Amanita muscaria | Not Quantified | Formation is dependent on UV exposure of ibotenic acid; concentrations are typically very low. | [2][4] |

Formation Pathway of this compound

This compound is not synthesized de novo through a dedicated enzymatic pathway. Instead, it arises from ibotenic acid. The biosynthesis of ibotenic acid begins with the hydroxylation of glutamate.[3] While the complete enzymatic sequence is still under investigation, it is understood to be a multi-step process.[3][9] Once ibotenic acid is formed, it can undergo two primary transformations: enzymatic decarboxylation to yield the potent psychoactive compound muscimol, or photochemical rearrangement upon UV exposure to form this compound.[2][6][9]

References

- 1. mmsl.cz [mmsl.cz]

- 2. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 3. mdpi.com [mdpi.com]

- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative LC-QToF-MS Analysis of Mycochemicals in Amanita muscaria, Psilocybe spp. (Agaricomycetes), and Consumer Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 2255-39-2 | Benchchem [benchchem.com]

Muscazone: A Technical Guide for Researchers

An In-depth Examination of the Isoxazole Alkaloid

This technical guide provides a comprehensive overview of muscazone, a naturally occurring isoxazole alkaloid found in Amanita species. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and known biological interactions.

Core Chemical and Physical Data

This compound is an amino acid and a structural isomer of ibotenic acid. Key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2255-39-2 | [1][2] |

| Molecular Formula | C₅H₆N₂O₄ | [1][2] |

| Molecular Weight | 158.11 g/mol | [1] |

| IUPAC Name | 2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid | [1] |

| Melting Point | Decomposes above 190 °C | [1] |

| Solubility | Soluble in water | [1] |

| UV Absorption (pH 2-7) | 212 nm (ε 8700) | [1] |

| UV Absorption (pH 12) | 220 nm (ε 7500) | [1] |

Synthesis and Isolation

This compound is primarily known as a photochemical conversion product of ibotenic acid.

Photochemical Synthesis from Ibotenic Acid

Principle: Ibotenic acid, when exposed to ultraviolet (UV) radiation in an aqueous solution, undergoes a rearrangement to form this compound.[1][3]

Experimental Protocol:

-

Preparation of Ibotenic Acid Solution: Prepare an aqueous solution of ibotenic acid. The pH of the solution should be maintained between 6 and 7.[1]

-

UV Irradiation: Expose the solution to a controlled UV light source. The specific wavelength and intensity of the UV light should be optimized for the reaction, though detailed parameters are not extensively documented in publicly available literature.

-

Monitoring the Reaction: The progress of the conversion can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the tracking of the decrease in ibotenic acid concentration and the increase in this compound concentration over time.

-

Isolation and Purification: Once the reaction has reached the desired conversion, this compound can be isolated and purified from the reaction mixture using standard chromatographic techniques.

Isolation from Amanita muscaria

While this compound is a natural product found in Amanita muscaria, it is often considered a minor constituent compared to ibotenic acid and muscimol.[4][5] It has been suggested that this compound could be an artifact generated during the extraction and processing of ibotenic acid.[2]

General Extraction and Isolation Workflow: A general workflow for the isolation of compounds from Amanita muscaria is presented below. Specific optimization would be required to target the less abundant this compound.

Pharmacological Profile

This compound is consistently reported to have significantly lower pharmacological activity compared to its structural isomer, ibotenic acid, and its decarboxylated relative, muscimol.[3][6]

Mechanism of Action

The precise mechanism of action for this compound is not well-elucidated, largely due to its low potency. It is structurally related to the neurotransmitters glutamate and GABA.[4] However, its interaction with their respective receptors is weak.

-

Glutamate Receptors: As an isomer of the NMDA glutamate receptor agonist ibotenic acid, it is plausible that this compound interacts with these receptors, but with a much lower affinity.[4]

-

GABA Receptors: Similarly, while muscimol is a potent GABA-A receptor agonist, any activity of this compound at these receptors is considered minor.[4]

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values for this compound. This lack of data is likely a reflection of its low biological activity, which has limited its investigation as a pharmacologically significant compound.

Signaling Pathways

Given the limited research on the specific molecular interactions of this compound, no definitive signaling pathways have been identified for this compound. The diagram below illustrates the established pathways for the related and more potent compounds, ibotenic acid and muscimol, to provide context.

Experimental Workflows

The following diagram outlines a general workflow for the pharmacological screening of a compound like this compound.

Conclusion

This compound remains a compound of interest primarily from a chemical and toxicological perspective as a derivative of ibotenic acid. Its low pharmacological potency has limited extensive investigation into its specific mechanisms of action and potential therapeutic applications. Further research, particularly utilizing modern high-throughput screening and sensitive analytical methods, may yet uncover novel biological activities. This guide provides a foundational summary of the current knowledge to support such future endeavors.

References

- 1. This compound | 2255-39-2 | Benchchem [benchchem.com]

- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

Muscazone: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, an amino acid found in trace amounts in Amanita species, is primarily known as a photolytic degradation product of ibotenic acid. While its pharmacological activity is considered minor compared to its precursor and the related compound muscimol, understanding its stability and degradation is crucial for the accurate analysis of Amanita toxins and for ensuring the purity and safety of related compounds in research and pharmaceutical development. This technical guide provides a comprehensive overview of the current knowledge on this compound stability, outlines its known and potential degradation pathways, and furnishes detailed experimental protocols for its analysis. Due to the limited direct research on this compound, this guide incorporates data from analogous isoxazole-containing compounds to infer its stability profile.

Chemical Profile of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid | [1] |

| Molecular Formula | C₅H₆N₂O₄ | [1] |

| Molar Mass | 158.113 g·mol⁻¹ | [1] |

| CAS Number | 2255-39-2 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 190 °C (decomposes) | [1] |

| Solubility | Water soluble | [2] |

Stability Profile

Direct quantitative stability data for this compound is not extensively available in the published literature. However, its stability can be inferred from its isoxazole core and studies on related compounds.

Photostability

This compound is a known product of the breakdown of ibotenic acid upon exposure to ultraviolet (UV) radiation.[3][4][5][6] This indicates that ibotenic acid is photolabile, and this compound is a significant photodegradant. The stability of this compound itself under further UV exposure is not well-documented, but the isoxazole ring is known to be susceptible to photolytic cleavage.[7]

pH and Thermal Stability

There is a lack of specific studies on the pH and thermal stability of this compound. However, research on other isoxazole-containing compounds, such as leflunomide, provides valuable insights. The isoxazole ring in leflunomide was found to be stable in acidic conditions (pH 4.0) but underwent degradation at neutral (pH 7.4) and basic (pH 10.0) conditions, with the degradation rate increasing with temperature.[1] It is plausible that this compound exhibits similar behavior.

Table 1: Inferred pH and Thermal Stability of this compound (based on Leflunomide data[1])

| pH | Temperature | Inferred Stability of this compound |

| 4.0 | 25°C | Likely Stable |

| 4.0 | 37°C | Likely Stable |

| 7.4 | 25°C | Potential for slow degradation |

| 7.4 | 37°C | Likely to degrade |

| 10.0 | 25°C | Likely to degrade |

| 10.0 | 37°C | Likely to degrade rapidly |

Degradation Pathways

Photochemical Formation from Ibotenic Acid

The primary described pathway involving this compound is its formation from ibotenic acid through a UV-induced rearrangement.[8][9] The isoxazole ring in ibotenic acid undergoes a photochemical transformation to the oxazolone ring system of this compound.

Potential Hydrolytic and Thermal Degradation

Based on the chemistry of the isoxazole ring, this compound is likely susceptible to hydrolytic degradation, particularly under neutral to basic conditions.[1] This would involve the cleavage of the N-O bond in the oxazolone ring, potentially leading to the formation of acyclic compounds. Thermal stress is expected to accelerate this degradation.[1]

Experimental Protocols

Forced Degradation Study

A forced degradation study is recommended to definitively determine the stability of this compound.[2][10][11]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.

-

Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV or LC-MS/MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Analytical Method: HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.[12][13]

Table 2: Example HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of water with 0.1% formic acid and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 200-220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Analytical Method: LC-MS/MS

For higher sensitivity and specificity, especially for identifying unknown degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[8][14][15]

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC |

| Column | HILIC or C18 |

| Mobile Phase | Similar to HPLC-UV, but with volatile buffers like ammonium formate or acetate. |

| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap). |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |

| Scan Mode | Full scan for unknown identification and Multiple Reaction Monitoring (MRM) for quantification. |

Signaling Pathways

Direct signaling pathways for this compound have not been extensively studied, which is consistent with its reported minor pharmacological activity.[3][6] However, to understand its biological context, it is relevant to consider the signaling pathways of its precursor, ibotenic acid, and the related psychoactive compound, muscimol.

-

Ibotenic Acid: Acts as a potent agonist of N-methyl-D-aspartate (NMDA) glutamate receptors and metabotropic glutamate receptors (group I and II).[4] This leads to excitatory effects in the central nervous system.

-

Muscimol: Is a potent agonist of the gamma-aminobutyric acid A (GABAₐ) receptors.[4] This interaction is responsible for the inhibitory and psychoactive effects associated with Amanita muscaria ingestion.

Conclusion

This compound's primary significance lies in its role as a photodegradation product of ibotenic acid. While direct data on its stability is scarce, evidence from related isoxazole compounds suggests a susceptibility to degradation under neutral to basic pH and elevated temperatures. The provided experimental framework for forced degradation studies and analytical methodologies offers a robust approach for researchers to elucidate the precise stability profile and degradation pathways of this compound. A thorough understanding of these characteristics is essential for any scientific or developmental work involving Amanita toxins.

References

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. [Determination of five amanita peptide toxins in poisonous mushrooms by ultra performance liquid chromatography-quadrupole electrostatic field orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 5. Simultaneous identification and characterization of amanita toxins using liquid chromatography-photodiode array detection-ion trap and time-of-flight mass spectrometry and its applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 6. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 7. Isoxazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. HPLC Method for Separation of Ibotenic Acid and Muscimol on a Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]

- 15. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Muscazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a naturally occurring amino acid found in mushrooms of the Amanita genus, most notably Amanita muscaria (fly agaric).[1][2] It is a structural isomer of ibotenic acid and is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[1][3][4] While Amanita muscaria is known for its psychoactive effects, which are primarily attributed to muscimol and ibotenic acid, this compound is consistently reported to possess significantly lower pharmacological activity.[1][3][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, highlighting its chemical properties, relationship to other active compounds in Amanita muscaria, and the limited understanding of its biological effects.

Chemical and Physical Properties

This compound, with the IUPAC name 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid, is a crystalline solid.[3][5] It is soluble in water and has a melting point of approximately 190°C, at which it decomposes.[4][5]

Pharmacodynamics and Mechanism of Action

The precise mechanism of action for this compound remains largely undefined due to its low biological activity.[6] It is consistently ranked as the least active among the primary isoxazole derivatives found in Amanita muscaria.[6] Some researchers have even suggested that it may be an artifact generated during the extraction and processing of ibotenic acid.[6]

While the primary psychoactive effects of Amanita muscaria are attributed to the potent GABA-A receptor agonism of muscimol and the NMDA glutamate receptor agonism of ibotenic acid, this compound's interactions with these receptors are believed to be weak.[3][7] In vitro assays have been suggested as a method to test its receptor affinity, with the expectation of observing weak agonistic effects at GABA-A and NMDA receptors.[6]

Comparative Profile of Active Compounds in Amanita muscaria

| Compound | Primary Molecular Target | Potency |

| Ibotenic Acid | NMDA Glutamate Receptor Agonist | Potent Neurotoxin and Psychoactive |

| Muscimol | GABA-A Receptor Agonist | Potent Psychoactive |

| This compound | Not clearly defined; potentially weak GABA-A and NMDA receptor agonist | Minor/Negligible Pharmacological Activity |

Quantitative Pharmacological Data

Despite the interest in the active constituents of Amanita muscaria, there is a notable lack of quantitative pharmacological data for this compound in the scientific literature. This is likely a direct consequence of its consistently reported low potency.

| Parameter | Value | Receptor/System |

| Ki | Data not available | - |

| IC50 | Data not available | - |

| EC50 | Data not available | - |

Experimental Protocols

In Vitro Assays

-

Radioligand Binding Assays: To determine the binding affinity of this compound to various receptors, particularly GABA-A and NMDA receptors, competitive binding assays using radiolabeled ligands could be employed.

-

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific receptor subtypes would be used to measure any functional activity of this compound, such as its ability to elicit ionic currents.

In Vivo Models

-

Rodent Behavioral Models: Administration of this compound to rodents (e.g., 0.1–5 mg/kg, intraperitoneally) followed by observation in open-field tests could assess effects on locomotion and anxiety.[6]

-

Electroencephalography (EEG): EEG monitoring in animal models would be used to detect any changes in brain electrical activity or seizure potential.[6]

Visualizations

Chemical Relationship of Ibotenic Acid, Muscimol, and this compound

The following diagram illustrates the chemical transformations connecting ibotenic acid, muscimol, and this compound.

Caption: Formation of Muscimol and this compound from Ibotenic Acid.

Conceptual Experimental Workflow for Pharmacological Characterization

This diagram outlines a general workflow for the pharmacological investigation of a novel compound like this compound.

Caption: Conceptual workflow for pharmacological characterization.

Conclusion

This compound is a compound intrinsically linked to the chemistry of Amanita muscaria, arising from the UV-induced degradation of ibotenic acid.[1][3] Despite its presence in this well-known psychoactive mushroom, the current body of scientific evidence strongly indicates that this compound possesses only minor pharmacological activity, especially when compared to its precursors and related compounds, muscimol and ibotenic acid.[1][3][4][6] The lack of detailed quantitative data and specific signaling pathways in the literature underscores its low potency and priority in psychopharmacological research. Future studies employing modern analytical and screening techniques could provide a more definitive quantification of its pharmacological profile, although it is unlikely to emerge as a significant contributor to the overall psychoactive effects of Amanita muscaria.

References

- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 2. Amanita muscaria (fly agaric): from a shamanistic hallucinogen to the search for acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 4. Buy this compound | 2255-39-2 [smolecule.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 2255-39-2 | Benchchem [benchchem.com]

- 7. Muscimol - Wikipedia [en.wikipedia.org]

Muscazone: A Technical Guide on its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, a lesser-known isoxazole derivative from the psychoactive mushroom Amanita muscaria, has remained largely in the shadow of its more potent relatives, ibotenic acid and muscimol. This technical guide provides a comprehensive overview of the discovery, historical research, and current understanding of this compound. It synthesizes the available scientific literature to present its chemical origins, qualitative pharmacological profile, and the limited knowledge of its mechanism of action. This document highlights the significant gaps in the quantitative pharmacological data and detailed experimental protocols for this compound, aiming to inform future research in neuropharmacology and drug development.

Introduction

The fly agaric mushroom, Amanita muscaria, is a rich source of neuroactive compounds, most notably ibotenic acid and its decarboxylated product, muscimol. While these two compounds have been the primary focus of research due to their potent effects on the central nervous system, other related molecules have also been identified. Among these is this compound, an isomer of ibotenic acid.

This whitepaper delves into the historical context of this compound's discovery, its chemical properties, and the extent of its pharmacological investigation. It is intended to serve as a foundational resource for researchers interested in the secondary metabolites of Amanita muscaria and their potential, albeit minor, neuropharmacological activities.

Discovery and Historical Context

This compound was first isolated from European specimens of Amanita muscaria in the mid-1960s.[1][2] Groundbreaking work by Good, Mueller, and Eugster in 1965 led to its initial characterization.[2] Subsequent research established that this compound is not a primary metabolite of the mushroom but rather a product of the photochemical breakdown of ibotenic acid when exposed to ultraviolet (UV) radiation.[3][4][5] This discovery clarified its variable presence in mushroom extracts and suggested it might be an artifact of the extraction process rather than a naturally occurring constituent in significant quantities.[1]

Historically, the focus of Amanita muscaria research has been on muscimol and ibotenic acid due to their pronounced psychoactive effects, which are mediated through their structural similarity to the neurotransmitters GABA and glutamate, respectively.[3] this compound, in contrast, has consistently been reported to possess only minor pharmacological activity.[3][4][5][6]

Chemical Properties and Synthesis

This compound (C₅H₆N₂O₄) is a structural isomer of ibotenic acid.[7] It is a crystalline solid with a melting point of 190°C, at which it decomposes.[8]

The formation of this compound from ibotenic acid is a key chemical relationship. This conversion is primarily driven by UV light, leading to a rearrangement of the ibotenic acid structure.

Experimental Protocols

A significant challenge in the study of this compound is the lack of detailed, publicly available experimental protocols. The original 1965 papers by Eugster and colleagues, which would likely contain specifics of the isolation and characterization, are not widely accessible. Modern research has largely neglected this compound, and as a result, standardized methods for its study have not been established.

Hypothetical Isolation and Purification Workflow

Based on general phytochemical extraction principles for related compounds, a theoretical workflow for the isolation of this compound can be proposed. It is important to note that this is a generalized procedure and not one that has been specifically validated for this compound in the available literature.

Pharmacological Profile

The pharmacological activity of this compound is consistently described in the literature as "minor," "less active," or "weaker" when compared to ibotenic acid and muscimol.[3][4][5][6] However, a significant gap exists in the form of quantitative data to support these qualitative descriptions.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. Given its structural similarity to ibotenic acid, a known agonist of glutamate receptors, it is plausible that this compound may have some affinity for these receptors. However, its altered structure likely reduces its binding potency significantly. Similarly, any interaction with GABA receptors, the primary target of muscimol, is expected to be weak.

Quantitative Pharmacological Data

A thorough review of the available scientific literature reveals a complete absence of published quantitative data regarding this compound's pharmacological activity. This includes:

-

Binding Affinities (Kd): No dissociation constants for this compound at any known receptor are available.

-

IC50/EC50 Values: There are no published half-maximal inhibitory or effective concentrations for this compound in any functional assay.

The following table summarizes the lack of available quantitative data for this compound in comparison to the principal neuroactive compounds from Amanita muscaria.

| Compound | Target Receptor(s) | Kd | IC50 | EC50 |

| This compound | Unknown (presumed Glutamate/GABA) | Not Available | Not Available | Not Available |

| Ibotenic Acid | Glutamate Receptors (NMDA, mGluR) | Not Widely Reported | Not Widely Reported | Micromolar range |

| Muscimol | GABAA Receptors | Nanomolar to Micromolar range | Not Applicable | Nanomolar to Micromolar range |

Signaling Pathways

Due to the limited pharmacological investigation of this compound, there is no information on the specific intracellular signaling pathways that it may modulate. Research on related compounds, such as muscarine (another compound found in A. muscaria), has shown activation of pathways like the MAPK signaling cascade through muscarinic acetylcholine receptors. However, it is unknown if this compound has any activity at these or other receptor systems.

The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), which is a common target for neurotransmitter analogues. It is important to emphasize that this is a theoretical representation and has not been demonstrated for this compound.

Conclusion and Future Directions

This compound remains an understudied component of Amanita muscaria. While its discovery and chemical relationship to ibotenic acid are well-established, its pharmacological profile is poorly defined and entirely qualitative. The lack of detailed experimental protocols and quantitative data presents a significant hurdle to a modern understanding of this compound.

Future research should prioritize the following:

-

Development of a robust synthetic route to obtain pure this compound for pharmacological studies.

-

Systematic screening of this compound against a panel of neurotransmitter receptors , particularly glutamate and GABA receptor subtypes, to determine binding affinities (Kd).

-

Functional assays to determine the IC50 or EC50 of this compound at any identified targets and to characterize it as an agonist, antagonist, or modulator.

-

Investigation into its effects on intracellular signaling pathways to elucidate its mechanism of action at a molecular level.

Addressing these knowledge gaps will be crucial to fully understand the complete pharmacological landscape of Amanita muscaria and to definitively place the role, if any, of this compound in its neuroactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. byarcadia.org [byarcadia.org]

- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 4. public.pensoft.net [public.pensoft.net]

- 5. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 6. mmsl.cz [mmsl.cz]

- 7. Buy this compound | 2255-39-2 [smolecule.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

The Enigmatic Role of Muscazone in Amanita muscaria Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amanita muscaria, the iconic fly agaric mushroom, is renowned for its psychoactive properties, primarily attributed to ibotenic acid and its decarboxylated derivative, muscimol. However, a third, often overlooked, isoxazole derivative, muscazone, contributes to the complex toxicological profile of this fungus. This technical guide provides a comprehensive overview of the current understanding of this compound's role in Amanita muscaria toxicology. It synthesizes available data on its formation, chemical properties, and purported pharmacological activity. Notably, a significant gap exists in the scientific literature regarding quantitative toxicological data for this compound. This guide presents comparative data for ibotenic acid and muscimol to offer context and outlines detailed hypothetical experimental protocols for the future toxicological assessment of this compound. Furthermore, this document includes mandatory visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this lesser-known toxin.

Introduction

The toxicology of Amanita muscaria is a complex interplay of several neuroactive compounds. While ibotenic acid, a potent agonist of N-methyl-D-aspartate (NMDA) glutamate receptors, and muscimol, a powerful GABAA receptor agonist, are the principal agents responsible for the characteristic psychoactive effects, other minor constituents also play a role.[1][2] this compound is one such compound, identified as a key toxin in A. muscaria alongside ibotenic acid, muscimol, and muscarine.[3] This guide focuses on elucidating the specific contribution of this compound to the overall toxicity of the mushroom.

This compound: Formation and Chemical Properties

This compound is a structural isomer of ibotenic acid and is formed from the latter through a photochemical rearrangement induced by ultraviolet (UV) radiation.[2][3] This conversion can occur naturally, for instance, when the mushrooms are dried in the sun.[4] There is also speculation that this compound could be an artifact generated during the extraction and processing of ibotenic acid if the sample is exposed to light.[5]

Chemical Name: (αS)-α-amino-2,3-dihydro-2-oxo-5-oxazoleacetic acid Molecular Formula: C6H6N2O4 Molecular Weight: 170.12 g/mol

Toxicological Profile of this compound

Mechanism of Action and Pharmacological Effects

The scientific literature consistently describes this compound as having significantly lower pharmacological activity compared to its precursor, ibotenic acid, and the more potent muscimol.[2][3][6] While the precise molecular targets and mechanism of action of this compound are not well-defined, its structural similarity to ibotenic acid suggests a potential interaction with excitatory amino acid receptors, albeit with much lower affinity or efficacy.

Quantitative Toxicological Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative toxicological data for this compound. No published studies providing LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values, or receptor binding affinities for this compound could be identified. This significant data gap highlights the need for further research to accurately quantify the toxic potential of this compound.

For comparative purposes, the following table summarizes the available quantitative toxicity data for the principal psychoactive compounds in Amanita muscaria: ibotenic acid and muscimol.

| Compound | Test Organism | Route of Administration | LD50 | Reference |

| Ibotenic Acid | Mouse | Oral | 38 mg/kg | [7] |

| Rat | Intraperitoneal | 15 mg/kg | [7] | |

| Muscimol | Mouse | Subcutaneous | 3.8 mg/kg | [8] |

| Rat | Intravenous | 4.5 mg/kg | [8] | |

| Rat | Oral | 45 mg/kg | [8] |

Proposed Experimental Protocols for this compound Toxicological Assessment

Given the lack of specific data for this compound, this section outlines detailed hypothetical experimental protocols that could be employed to elucidate its toxicological profile. These protocols are based on established methodologies used for the analysis of other Amanita muscaria toxins.

Extraction and Purification of this compound from Amanita muscaria

A reliable method for obtaining pure this compound is a prerequisite for any toxicological study. The following protocol is a hypothetical adaptation of methods used for ibotenic acid and muscimol extraction.[9][10]

Objective: To isolate and purify this compound from dried Amanita muscaria fruiting bodies.

Materials:

-

Dried and powdered Amanita muscaria caps

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Strong cation exchange resin

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

UV detector

Procedure:

-

Extraction: Suspend the powdered mushroom material in a methanol/water (1:1, v/v) solution. Sonicate the mixture for 30 minutes and then stir for 12 hours at room temperature.

-

Filtration: Filter the mixture to remove solid fungal material.

-

Acidification and UV Exposure: Adjust the pH of the filtrate to 3.0 with HCl. Expose the acidified extract to a controlled source of UV radiation (e.g., 254 nm) for a specified duration to induce the conversion of ibotenic acid to this compound. Monitor the conversion using HPLC.

-

Ion-Exchange Chromatography: Apply the UV-treated extract to a column packed with a strong cation exchange resin. Wash the column with deionized water to remove neutral and anionic compounds.

-

Elution: Elute the bound amino acids, including this compound, with a dilute solution of NaOH.

-

Purification: Further purify the this compound-containing fraction using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with a formic acid modifier).

-

Verification: Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to key central nervous system receptors, including glutamate and GABA receptors.

Materials:

-

Purified this compound

-

Radiolabeled ligands for target receptors (e.g., [3H]CGP 39653 for NMDA receptors, [3H]muscimol for GABAA receptors)

-

Membrane preparations from rat brain tissue expressing the target receptors

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from specific brain regions (e.g., cortex, hippocampus) of rats.

-

Binding Assay: Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.

Materials:

-

Purified this compound

-

Male and female laboratory mice

-

Vehicle (e.g., saline)

-

Standard laboratory animal housing and care facilities

Procedure:

-

Dose Preparation: Prepare a series of graded doses of this compound dissolved in the vehicle.

-

Animal Dosing: Administer a single dose of this compound to groups of mice (e.g., 5 males and 5 females per group) via a relevant route of administration (e.g., oral gavage, intraperitoneal injection). Include a control group that receives only the vehicle.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

-

Data Collection: Record the number of mortalities in each dose group.

-

LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a validated statistical method (e.g., probit analysis).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

References

- 1. Synthesis and pharmacological investigation of the enantiomers of muscarone and allomuscarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amanita muscaria: Ecology, Chemistry, Myths | MDPI [mdpi.com]

- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 2255-39-2 | Benchchem [benchchem.com]

- 6. mmsl.cz [mmsl.cz]

- 7. researchgate.net [researchgate.net]

- 8. Muscimol - Wikipedia [en.wikipedia.org]

- 9. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of muscimol and ibotenic acid in mushrooms of Amanitaceae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Muscazone using HPLC-UV

This application note details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of muscazone in research samples. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for analyzing this compound.

Introduction

This compound is a heterocyclic, non-proteinogenic amino acid found in certain species of Amanita mushrooms. It is a structural isomer of ibotenic acid and is known to be formed through the photochemical rearrangement of ibotenic acid upon exposure to UV radiation[1][2][3]. As a compound of interest in toxicological and pharmacological research, a robust and accurate analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC-UV system.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to its polar nature, resulting from its amino acid-like structure and oxazolone ring, specific chromatographic conditions are required for adequate retention and separation[1][4]. Quantification is performed by detecting the UV absorbance of this compound at a specified wavelength and comparing the peak area to that of a known standard.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column suitable for polar analytes is recommended. For example, an Atlantis T3, a Hypersil GOLD aQ, or a similar column with polar-endcapping or polar-embedding. A typical dimension would be 4.6 x 150 mm with a 5 µm particle size.

-

Chemicals and Reagents:

-

This compound analytical standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

-

Sample Preparation:

-

Syringe filters (0.22 µm or 0.45 µm, PVDF or other compatible material)

-

Vortex mixer

-

Centrifuge

-

Sonicator

-

Chromatographic Conditions

The following chromatographic conditions are a starting point for method development and may require optimization for specific matrices.

| Parameter | Recommended Condition |

| Column | C18 for polar analytes (e.g., Atlantis T3, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Methanol |

| Gradient | 0-2 min: 5% B, 2-15 min: 5-30% B, 15-17 min: 30-5% B, 17-20 min: 5% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 220 nm (Initial); Optimization recommended |

| Run Time | 20 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., mushroom tissue).

-

Homogenization: Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

-

Extraction: Add 10 mL of 50% aqueous methanol.

-

Sonication: Sonicate the sample for 30 minutes in a sonication bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for injection into the HPLC system.

Method Validation Parameters (Hypothetical Data)

As no specific validated method for this compound by HPLC-UV was found, the following table presents typical performance characteristics that should be aimed for during method validation.

| Parameter | Target Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 5% |

Workflow Diagrams

References

Application Notes and Protocols for the GC/MS Analysis of Muscazone in Mushroom Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a secondary metabolite and a structural analog of ibotenic acid and muscimol, found in trace amounts in certain species of Amanita mushrooms, such as Amanita muscaria (fly agaric).[1] It is formed from the photochemical rearrangement of ibotenic acid upon exposure to UV radiation.[2][3] Unlike ibotenic acid and muscimol, which have well-documented psychoactive and toxicological profiles, this compound is reported to have significantly less pharmacological activity.[2] However, its presence can be an indicator of the age and storage conditions of mushroom samples. The accurate quantification of this compound is therefore relevant for the comprehensive chemical profiling of Amanita mushrooms in mycological research, forensic toxicology, and the quality control of mushroom-derived products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to its polar nature as an amino acid, this compound is not directly amenable to GC-MS analysis.[1][4] A derivatization step is necessary to increase its volatility and thermal stability. This document provides a proposed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from mushroom extracts. It should be noted that as of the time of writing, a validated method specifically for this compound GC-MS analysis is not available in the peer-reviewed literature, nor is a commercial analytical standard readily available. The following protocols are based on established methods for the analysis of similar compounds, particularly amino acids and the related isoxazole alkaloids, ibotenic acid and muscimol.[5][6]

Experimental Protocols

Sample Preparation: Extraction of this compound from Mushroom Material

This protocol is adapted from methods used for the extraction of polar alkaloids from fungal matrices.[7]

Materials:

-

Dried and homogenized mushroom powder

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

Autosampler vials

Procedure:

-

Weigh 100 mg of the dried and powdered mushroom material into a 15 mL centrifuge tube.

-

Add 10 mL of a methanol/water (80:20, v/v) extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction (steps 2-5) on the remaining pellet with another 10 mL of the extraction solvent to ensure complete extraction.

-

Combine the supernatants.

-

Filter the combined extract through a 0.22 µm syringe filter into a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization: Silylation of this compound

Silylation is a robust and common derivatization technique for compounds containing active hydrogens, such as those in the amino and carboxyl groups of this compound.[1][4][8] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent that will be used in this proposed protocol.

Materials:

-

Dried mushroom extract

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC-MS autosampler vials with inserts

Procedure:

-

To the dried extract from the previous step, add 100 µL of anhydrous pyridine to redissolve the residue.

-

Add 100 µL of MSTFA to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

-

After cooling to room temperature, the sample is ready for GC-MS analysis. It is recommended to analyze the derivatized sample within 24 hours for best results.

Diagrams

Caption: Experimental workflow for GC/MS analysis of this compound.

Caption: Proposed silylation reaction of this compound with MSTFA.

GC/MS Parameters

The following table outlines the proposed instrumental parameters for the analysis of derivatized this compound. These parameters are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 100°C, hold for 2 minRamp 1: 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 50-600 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation and Analysis

Qualitative Analysis

The identification of derivatized this compound will be based on its retention time and mass spectrum. The mass spectrum of the silylated this compound is predicted to show characteristic fragments resulting from the loss of methyl groups (M-15) and the trimethylsilyl group itself. Due to the presence of multiple derivatization sites (amino, carboxyl, and potentially the enolizable proton on the oxazolone ring), multiple derivatized species may be observed.

Quantitative Analysis

For accurate quantification, a stable isotope-labeled internal standard would be ideal. In its absence, a structurally similar compound that is not present in the sample can be used. A calibration curve should be prepared using a synthesized and purified this compound standard.

Note on Quantitative Data: As of this writing, there is no published data on the quantitative analysis of this compound in mushroom extracts. The table below is a template for reporting such data once it becomes available through original research.

| Mushroom Species | Sample Origin | This compound Concentration (µg/g dry weight) | Reference |

| Amanita muscaria | Location A | Data not available | - |

| Amanita muscaria | Location B | Data not available | - |

| Amanita pantherina | Location C | Data not available | - |

Challenges and Future Directions

The primary challenge in the GC-MS analysis of this compound is the lack of a commercially available analytical standard. For researchers aiming to quantify this compound, the synthesis and purification of a this compound standard is a necessary prerequisite for method validation and the generation of reliable quantitative data. Future work should focus on the synthesis of a this compound standard, the validation of the proposed GC-MS method, and the application of this method to a wide range of Amanita species to determine the natural variability of this compound concentrations.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]